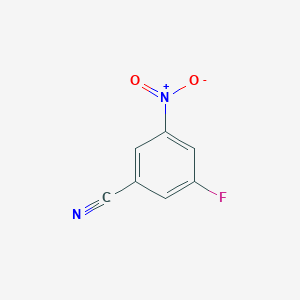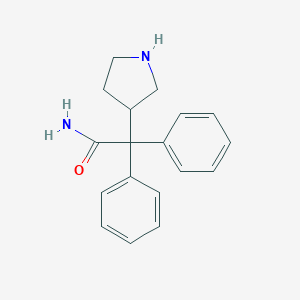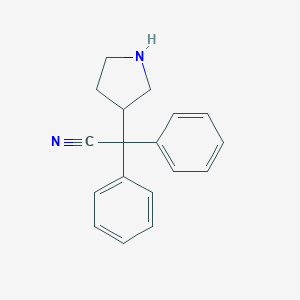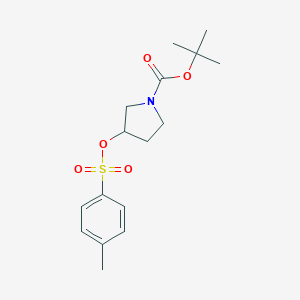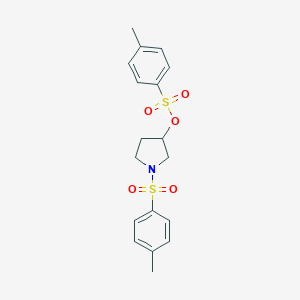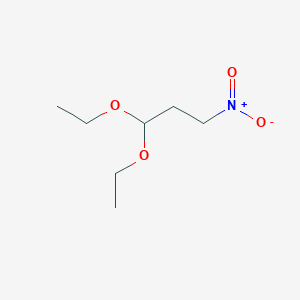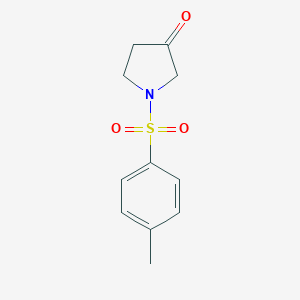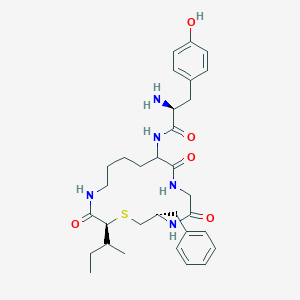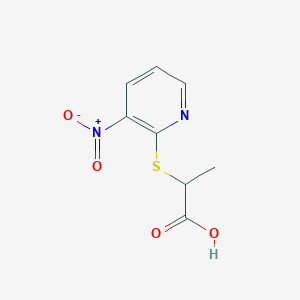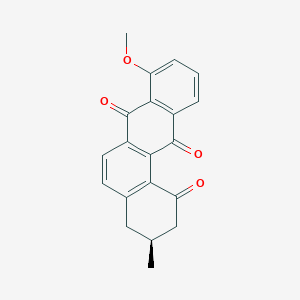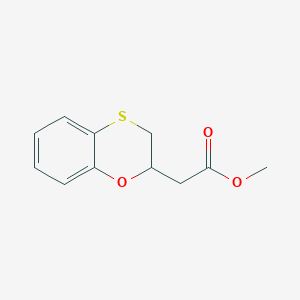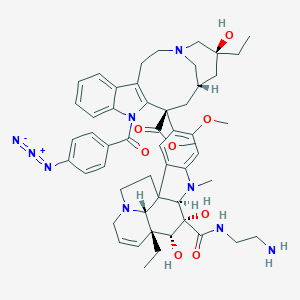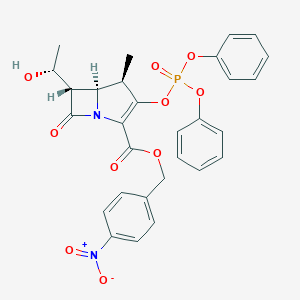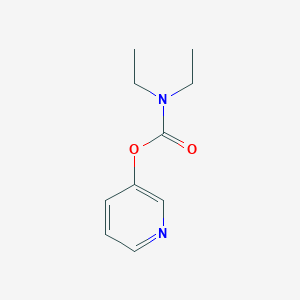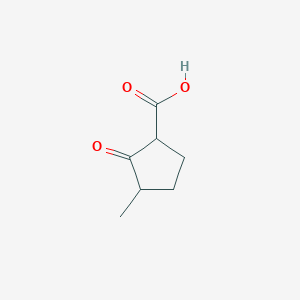
3-Methyl-2-oxocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxocyclopentane-1-carboxylic acid (MOCPCA) is a cyclic keto acid that has shown potential for use in scientific research. It is a derivative of the amino acid proline and has been synthesized using various methods. MOCPCA has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other peptides.
Effets Biochimiques Et Physiologiques
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-2-oxocyclopentane-1-carboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its potential for use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, and it has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. However, one limitation of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
Future research on 3-Methyl-2-oxocyclopentane-1-carboxylic acid should focus on its potential use in the treatment of various diseases. More research is needed to fully understand the mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid and its biochemical and physiological effects. Future research should also focus on improving the synthesis method of 3-Methyl-2-oxocyclopentane-1-carboxylic acid to increase its solubility in water.
Méthodes De Synthèse
3-Methyl-2-oxocyclopentane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of proline with acetic anhydride and acetic acid. This reaction produces 3-Methyl-2-oxocyclopentane-1-carboxylic acid as a white solid. Other methods include the reaction of proline with acetyl chloride and the reaction of proline with acetic anhydride and pyridine. The purity of the synthesized 3-Methyl-2-oxocyclopentane-1-carboxylic acid can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
100958-78-9 |
|---|---|
Nom du produit |
3-Methyl-2-oxocyclopentane-1-carboxylic acid |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-2-3-5(6(4)8)7(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
Clé InChI |
DPBQIRNFTKVJPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1=O)C(=O)O |
SMILES canonique |
CC1CCC(C1=O)C(=O)O |
Synonymes |
Cyclopentanecarboxylic acid, 3-methyl-2-oxo- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



